BTL peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

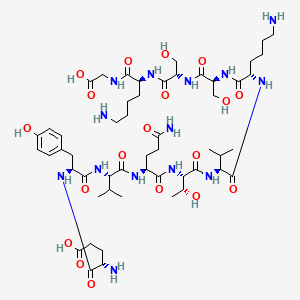

Bilitranslocase peptide, commonly referred to as BTL peptide, is a fragment of the transmembrane protein bilitranslocase. This protein functions as an organic anion carrier and is primarily found in liver cell membranes, where it plays a crucial role in the uptake of bilirubin from the blood to liver cells . Bilitranslocase is also expressed in other tissues, including the vascular endothelium and the epithelia of the gastric mucosa .

Méthodes De Préparation

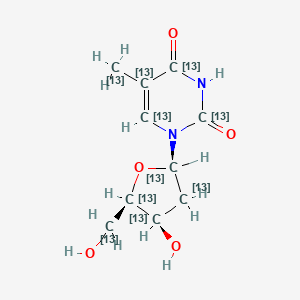

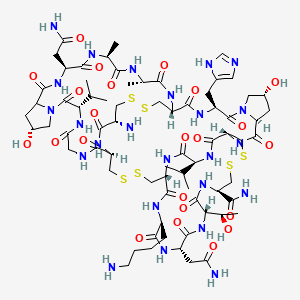

Synthetic Routes and Reaction Conditions: The synthesis of bilitranslocase peptide involves a combination of genomic and post-genomic approaches. The primary structure of bilitranslocase is known, and transmembrane subunits of bilitranslocase are predicted using chemometrics models . The stability of these polypeptide chains is studied by molecular dynamics simulation . Sodium dodecyl sulfate micelles are used as a model of the cell membrane to obtain a high-resolution 3D structure of an 18 amino acid residues long peptide corresponding to the third transmembrane part of bilitranslocase using multidimensional NMR spectroscopy .

Industrial Production Methods: Industrial production of peptides, including bilitranslocase peptide, often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient preparation, purification, and characterization of peptides for chemical, biochemical, and biological studies . Techniques such as Fmoc-SPPS, Boc-SPPS, and microwave-assisted SPPS are commonly used in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Bilitranslocase peptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioactivity, and therapeutic potential .

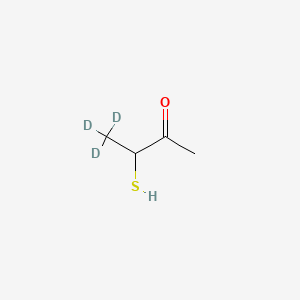

Common Reagents and Conditions: Common reagents used in the chemical reactions of bilitranslocase peptide include oxidizing agents, reducing agents, and protecting groups. For example, thiol groups in the peptide can be protected using 2-PDS, and desulfurization reactions can be performed to modify the peptide structure .

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications are crucial for improving the therapeutic potential of bilitranslocase peptide .

Applications De Recherche Scientifique

Bilitranslocase peptide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of transmembrane proteins . In biology, it is used to investigate the mechanisms of organic anion transport and its role in cellular uptake of drugs . In medicine, bilitranslocase peptide is being explored for its potential as a therapeutic agent for various diseases . In industry, it is used in the development of peptide-based drugs and therapeutic agents .

Mécanisme D'action

The mechanism of action of bilitranslocase peptide involves its function as an organic anion carrier. It facilitates the transport of bilirubin and other organic anions across cell membranes by forming a channel in the membrane . The peptide’s alpha helical structure with hydrophilic amino acid residues oriented towards one side allows it to form this channel . Molecular dynamics simulations and NMR spectroscopy studies have provided insights into the stability and structure of bilitranslocase peptide .

Comparaison Avec Des Composés Similaires

Bilitranslocase peptide is unique in its function as an organic anion carrier. Similar compounds include other transmembrane peptides and proteins involved in organic anion transport, such as flavonoid translocators and multidrug resistance-associated proteins . These compounds share similar functions but differ in their specific structures and mechanisms of action. Bilitranslocase peptide’s ability to transport bilirubin and its expression in various tissues make it distinct from other similar compounds .

Propriétés

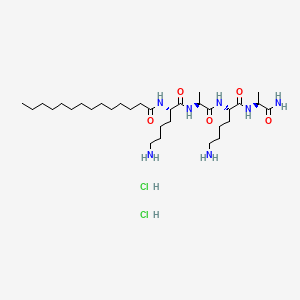

Formule moléculaire |

C67H114N18O24 |

|---|---|

Poids moléculaire |

1555.7 g/mol |

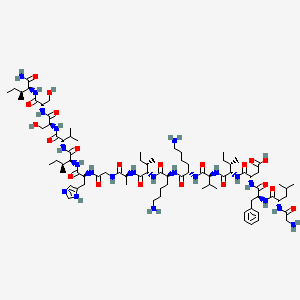

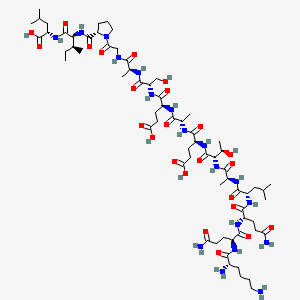

Nom IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C67H114N18O24/c1-11-33(6)52(65(106)81-44(67(108)109)28-32(4)5)83-64(105)46-16-14-26-85(46)49(90)29-72-54(95)34(7)73-63(104)45(30-86)82-61(102)42(20-24-51(93)94)76-55(96)35(8)74-58(99)41(19-23-50(91)92)79-66(107)53(37(10)87)84-56(97)36(9)75-62(103)43(27-31(2)3)80-60(101)40(18-22-48(71)89)78-59(100)39(17-21-47(70)88)77-57(98)38(69)15-12-13-25-68/h31-46,52-53,86-87H,11-30,68-69H2,1-10H3,(H2,70,88)(H2,71,89)(H,72,95)(H,73,104)(H,74,99)(H,75,103)(H,76,96)(H,77,98)(H,78,100)(H,79,107)(H,80,101)(H,81,106)(H,82,102)(H,83,105)(H,84,97)(H,91,92)(H,93,94)(H,108,109)/t33-,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-/m0/s1 |

Clé InChI |

IGWVXTNJERQOLE-ZXIJAYNSSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)

![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)

![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)